4-formyl-2-iodo-6-methoxyphenyl 2-naphthalenesulfonate
Overview
Description
4-formyl-2-iodo-6-methoxyphenyl 2-naphthalenesulfonate is a useful research compound. Its molecular formula is C18H13IO5S and its molecular weight is 468.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.95284 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solid-Phase Extraction and Detection Techniques
Research on polar benzene- and naphthalenesulfonates in industrial effluents showcases the importance of these compounds in environmental science. A study by Alonso, Castillo, and Barceló (1999) emphasizes their widespread use across multiple industries and their potential environmental impact. The study introduced a solid-phase extraction method using Isolute ENV+ polystyrene divinylbenzene sorbent for enriching benzene- and naphthalenesulfonates from wastewater, followed by a unique ion-pair liquid chromatography and mass spectrometry for detection. This research underlines the environmental relevance and analytical challenges associated with sulfonate compounds, similar in structure to the compound of interest (Alonso, Castillo, & Barceló, 1999).
Synthons for Biologically Active Compounds
Kukovinets et al. (2006) explored naphthalene ozonolysis products as synthons for creating biologically active compounds, highlighting the versatility of naphthalene derivatives in synthesizing aromatic analogs with potential biological activity. This study demonstrates the synthetic utility of naphthalene and its derivatives in developing compounds with potential biological applications, suggesting a similar potential for 4-formyl-2-iodo-6-methoxyphenyl 2-naphthalenesulfonate in drug discovery or material science (Kukovinets et al., 2006).
Energetics and Reactivity of Naphthalene Derivatives
A calorimetric and computational study by Silva, Freitas, and Ribeiro da Silva (2014) on the energetics and reactivity of formyl and methoxy α-naphthalene derivatives provides insight into the thermal properties and reactivity of naphthalene derivatives. This research is relevant for understanding the physical and chemical behavior of this compound, especially in reactions that may exploit its formyl and methoxy groups (Silva, Freitas, & Ribeiro da Silva, 2014).
Chirality Sensing and Molecular Interactions
Research on stereodynamic probes by Bentley and Wolf (2014) showcases the development of molecular systems for chirality sensing, utilizing naphthalene scaffolds. These findings could provide a framework for using this compound in designing molecular probes or sensors, leveraging its structural features for specific interactions or reactivity (Bentley & Wolf, 2014).
Properties
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) naphthalene-2-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IO5S/c1-23-17-9-12(11-20)8-16(19)18(17)24-25(21,22)15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAAKACELMYQIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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